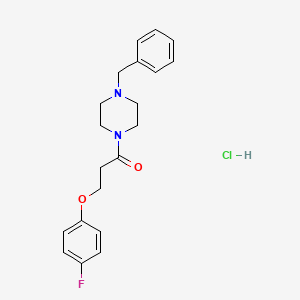![molecular formula C8H5NO3 B2820982 3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione CAS No. 112110-17-5](/img/structure/B2820982.png)
3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione
Overview
Description
3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione is an organic compound with the molecular formula C8H5NO3 and a molecular weight of 163.13 g/mol . It appears as a white to light yellow crystalline solid and is stable under normal conditions but should be kept away from strong oxidizing agents . This compound is an important intermediate in organic synthesis, often used to create biologically active compounds .
Preparation Methods
The synthesis of 3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions . The specific synthetic routes and reaction conditions require expertise in organic synthesis and access to specialized laboratory equipment . Industrial production methods are not widely documented, but they likely follow similar multi-step synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of biological pathways and interactions.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence biological processes, making the compound valuable in research and potential therapeutic applications . The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparison with Similar Compounds
3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione can be compared with similar compounds such as:
4-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione: Known for its use as a diuretic in medical applications.
Furo[3,4-b]pyrazine-5,7-dione: Another related compound with distinct chemical properties and applications. The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable intermediate in organic synthesis and research.
Properties
IUPAC Name |
3-methylfuro[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c1-4-2-5-6(9-3-4)8(11)12-7(5)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUFNYZWKFIYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)OC2=O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2820905.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2820907.png)






![5-methyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2820918.png)
![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2820921.png)

